molecular formula C13H11N3O B1425079 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile CAS No. 1286726-67-7

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

Cat. No.: B1425079
CAS No.: 1286726-67-7
M. Wt: 225.25 g/mol
InChI Key: MSBYVVNDOIUMBK-UHFFFAOYSA-N
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Description

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile is an organic compound that features a pyridazinone ring fused with a phenylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile typically involves the reaction of a pyridazinone derivative with a phenylpropanenitrile precursor. One common method involves the use of a base-catalyzed condensation reaction. The reaction conditions often include:

    Solvent: Toluene or dimethylformamide (DMF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4)

    Substitution: NaOMe in methanol, lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanamide
  • 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanoic acid
  • 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanol

Uniqueness

Compared to similar compounds, 3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-oxopyridazin-1-yl)-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-8-12(11-5-2-1-3-6-11)16-13(17)7-4-10-15-16/h1-7,10,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBYVVNDOIUMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
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3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
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3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile
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Reactant of Route 6
3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

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